molecular formula C17H19BrN4O B2966135 2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide CAS No. 2097883-96-8

2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide

Cat. No. B2966135
CAS RN: 2097883-96-8
M. Wt: 375.27
InChI Key: FQKAFZBHRZVXEN-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, an amide group, a bromine atom attached to the benzene ring, and a tetrahydroquinazoline ring attached to the nitrogen of the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the bromine atom, which is a heavy atom that could influence the compound’s density and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of quinazoline and pyrimidine derivatives, with some studies investigating the anti-inflammatory properties of these compounds. For instance, one study describes the synthesis of nonsymmetrical dihydroquinazolin and amino-pyrimidine derivatives, showcasing the chemical flexibility and potential pharmacological applications of such structures (Prajapat & Talesara, 2016). Additionally, the synthesis of bromomethyl-dihydro-oxoquinazoline, a key intermediate for anti-cancer drugs, highlights the importance of these compounds in medicinal chemistry (Cao Sheng-li, 2004).

Potential Antiviral and Antimicrobial Applications

Some quinazolinone derivatives have been evaluated for their antiviral activity against various viruses, including HIV, HSV, and vaccinia viruses. For example, specific bromo-substituted quinazolinone compounds showed distinct antiviral activities, underscoring their potential in antiviral drug development (Selvam et al., 2010). Another study synthesized novel quinazolin-4(3H)-ones to evaluate their antiviral activities against respiratory and biodefense viruses, indicating the versatility of these compounds in addressing various infectious diseases (Selvam et al., 2007).

Applications in Drug Discovery and Design

Research into conformationally restricted analogues of benzamides, including studies on compounds structurally related to 2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide, has revealed their potential as antipsychotic agents. These studies contribute to our understanding of the structure-activity relationships that inform the design of new therapeutic agents (Norman et al., 1993).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzamides are used as antipsychotic drugs, in which case their mechanism of action involves blocking dopamine receptors .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being developed as a drug, for example, future research could involve conducting clinical trials .

properties

IUPAC Name

2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c1-22(2)17-19-10-11-9-12(7-8-15(11)21-17)20-16(23)13-5-3-4-6-14(13)18/h3-6,10,12H,7-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKAFZBHRZVXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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